2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group and a sulfamoylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the sulfonamide moiety.
4-aminobenzenesulfonamide: Contains the sulfonamide group but lacks the chlorophenoxyacetic acid structure.
Uniqueness
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of both the chlorophenoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUFFFYQJLUSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207307 | |
Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58590-34-4 | |
Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058590344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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